

Application Notes & Protocols: Formetorex in Stimulant Mechanism Research

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Compound of Interest

Compound Name: *Formetorex*

Cat. No.: *B096578*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Formetorex, also known as N-formylamphetamine, is a synthetic compound belonging to the substituted amphetamine class.^{[1][2]} Initially developed in the 1960s, it was investigated as an anorectic agent, though it does not appear to have ever been commercially marketed for this purpose.^[2] In contemporary research, **Formetorex** is primarily of interest for its mild stimulant effects and its role as a key intermediate in the Leuckart synthesis of amphetamine.^{[1][2]}

Its primary mechanism of action involves the modulation of catecholaminergic systems.^{[1][3]} Specifically, **Formetorex** inhibits the reuptake of dopamine (DA) and norepinephrine (NE) at their respective transporters, the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).^[1] This action leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby increasing dopaminergic and noradrenergic signaling.^[3] Studies suggest its potency is significantly lower than that of methamphetamine, with behavioral effects more comparable to caffeine.^[1] This profile makes **Formetorex** a useful tool for investigating stimulant effects with potentially lower addiction liability compared to more potent analogs.^[1]

Data Presentation

Chemical and Physical Properties

The fundamental properties of **Formetorex** (S-enantiomer) are summarized below.

Property	Value	Reference
IUPAC Name	N-[(2S)-1-phenylpropan-2-yl]formamide	[1]
Other Names	Formetamide, N-formylamphetamine	[2]
CAS Number	15547-39-4 (S-enantiomer)	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1][2]
Molecular Weight	163.22 g/mol	[1][2]
XLogP3	1.5 (estimated)	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]

Pharmacological Profile

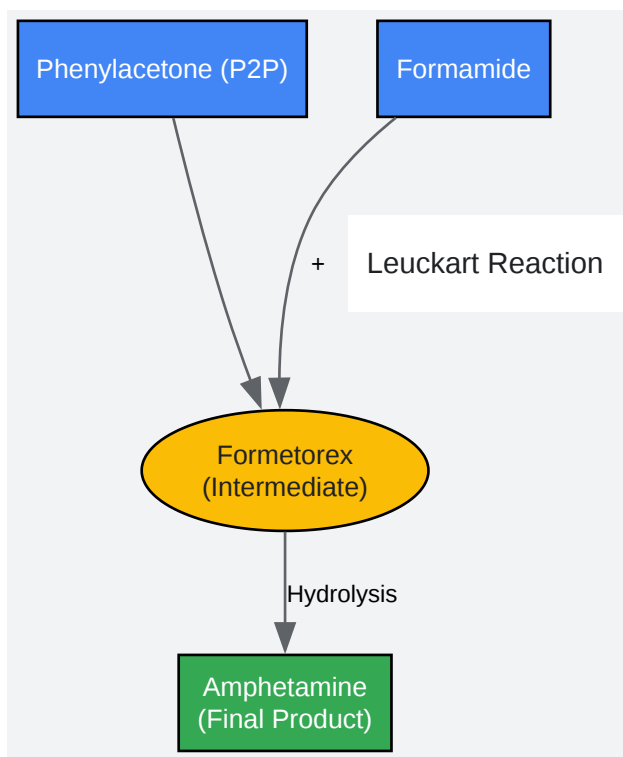
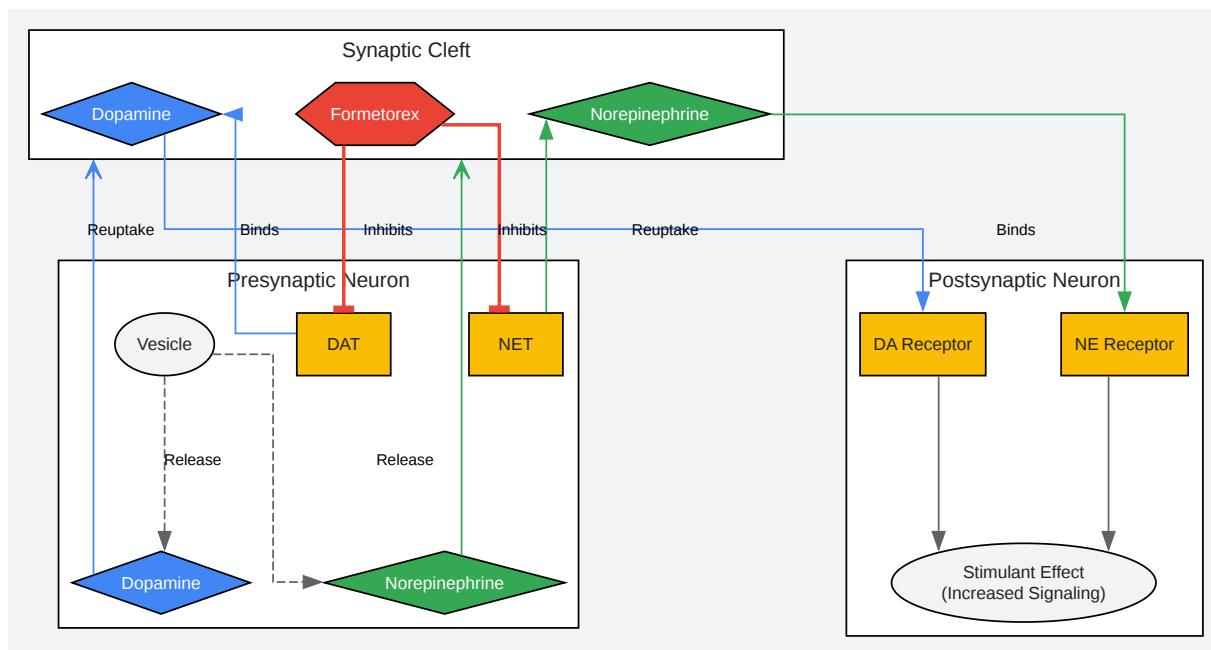
Specific quantitative binding affinity data (e.g., K_i or IC₅₀ values) for **Formetorex** at the dopamine and norepinephrine transporters are not readily available in the published literature. However, its qualitative pharmacological effects have been described in preclinical studies.

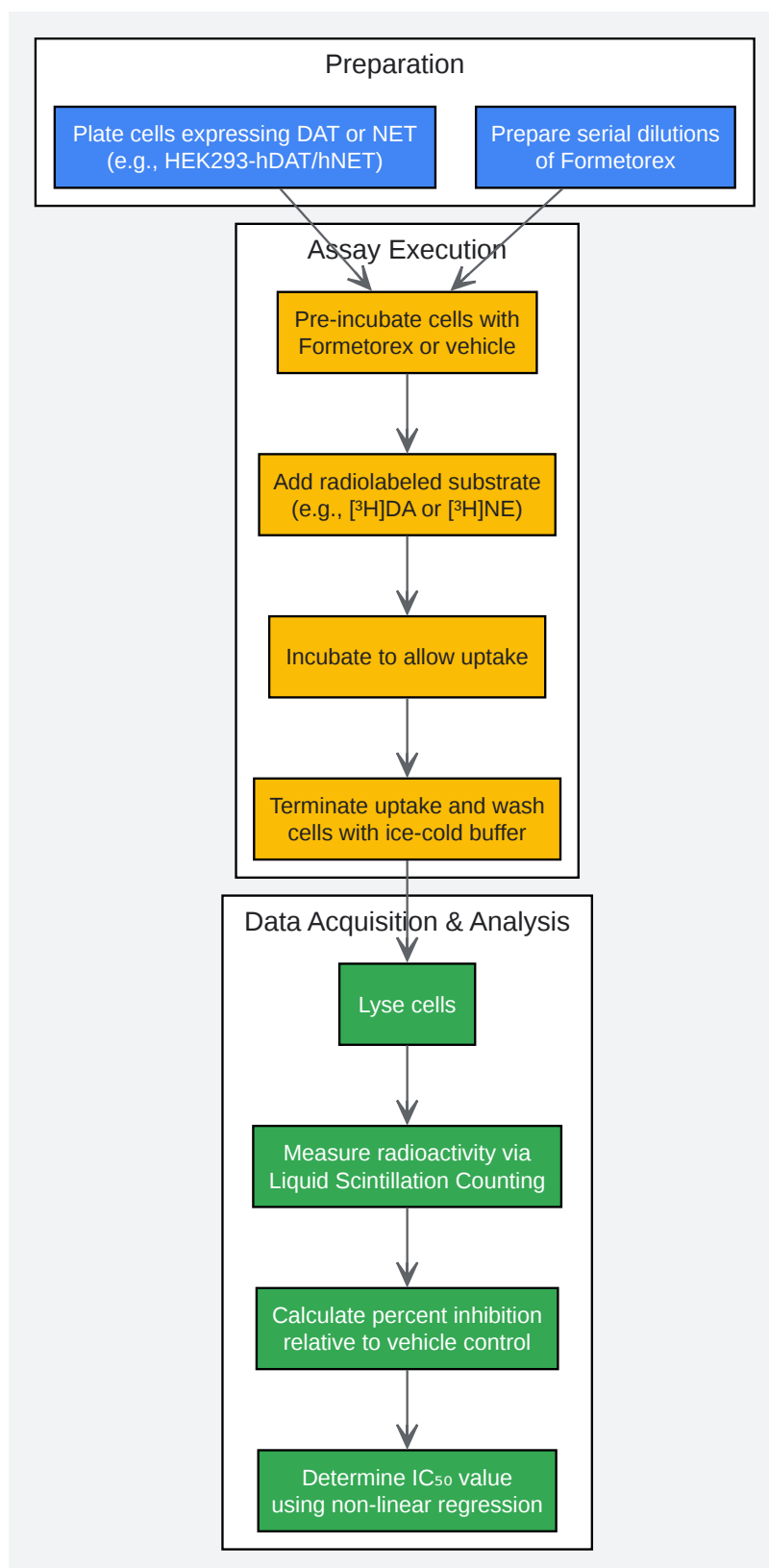
Target / Effect	Description	Reference
Primary Mechanism	Inhibition of dopamine and norepinephrine reuptake transporters.	[1][3]
Potency	Estimated to be approximately 1/10th that of methamphetamine.	[1]
Behavioral Effects	Mild stimulant, with effects closer to caffeine in behavioral assays.	[1]
Preclinical Observations	Appetite suppression, mood elevation, increased locomotor activity in rodent models.	[1]
Addiction Liability	Low, based on minimal self-administration behavior in animal models.	[1]

Visualized Pathways and Workflows

Mechanism of Action: Monoamine Transporter Inhibition

The diagram below illustrates the proposed mechanism of action for **Formetorex**. By blocking the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) on the presynaptic neuron, **Formetorex** prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to enhanced postsynaptic receptor activation.





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References

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